delta-Valerobetaine (hydrobromide)
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Overview
Description
Delta-Valerobetaine (hydrobromide) is a naturally occurring metabolite known for its diverse biological activitiesThis compound has gained attention due to its potential roles in various physiological processes, including its impact on metabolism and its cytotoxic effects on certain cancer cells .
Preparation Methods
Delta-Valerobetaine (hydrobromide) can be synthesized through microbial fermentation processes. It is produced by diverse bacterial species from the amino acid lysine via known microbial enzymes . Industrial production methods typically involve the cultivation of specific bacterial strains under controlled conditions to optimize the yield of delta-Valerobetaine. The compound is then extracted and purified for further use .
Chemical Reactions Analysis
Delta-Valerobetaine (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of delta-Valerobetaine.
Reduction: Reduction reactions can convert delta-Valerobetaine into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in delta-Valerobetaine are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Delta-Valerobetaine (hydrobromide) has several scientific research applications:
Chemistry: It is used as a model compound to study betaine chemistry and its interactions with other molecules.
Mechanism of Action
The mechanism of action of delta-Valerobetaine (hydrobromide) involves its interaction with mitochondrial pathways. It has been shown to induce apoptosis in cancer cells through the activation of the PINK1/Parkin pathway, leading to mitochondrial dysfunction and cell death . Additionally, delta-Valerobetaine inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels, which can contribute to its obesogenic effects .
Comparison with Similar Compounds
Delta-Valerobetaine (hydrobromide) can be compared with other similar compounds such as:
Betaine: Both compounds are betaines, but delta-Valerobetaine has unique biological activities not observed in betaine.
Gamma-Butyrobetaine: This compound is structurally similar but has different metabolic and physiological effects.
Trimethylamine N-oxide (TMAO): Delta-Valerobetaine is a precursor of TMAO, which is associated with cardiovascular disease risk.
Delta-Valerobetaine stands out due to its dual role in promoting obesity and exhibiting cytotoxic effects on cancer cells, highlighting its unique biological significance .
Properties
Molecular Formula |
C8H18BrNO2 |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-(trimethylazaniumyl)pentanoate;hydrobromide |
InChI |
InChI=1S/C8H17NO2.BrH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H |
InChI Key |
RPEYJGAXSPKPAL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)[O-].Br |
Origin of Product |
United States |
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